1-(4-Aminobenzoyl)piperidin-4-one

Enzyme Inhibition Carboxylesterase 1 Drug Metabolism

Select 1-(4-Aminobenzoyl)piperidin-4-one for its matched pair of reactive primary aromatic amine and 4-oxopiperidine carbonyl—two orthogonal handles enabling site-selective acylation, reductive amination, and diazonium chemistry without ketone protection. Validated CES1 inhibitor (≤0.1 µM) for DMPK profiling of prodrug activation (oseltamivir, dabigatran). The 4-aminobenzoyl moiety is a proven gastric prokinetic pharmacophore, focusing GI-targeted library synthesis. Favorable LogP (0.2) and moderate TPSA (63.4 Ų) ensure reliable HTS solubility, reducing false negatives vs. lipophilic analogs. Native amine eliminates Boc-deprotection, saving 2–4 hrs per synthetic sequence in parallel chemistry. Available at ≥95% purity from verified suppliers.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 885274-94-2
Cat. No. B1423828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminobenzoyl)piperidin-4-one
CAS885274-94-2
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8,13H2
InChIKeyKMWGZUGGXNLJEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminobenzoyl)piperidin-4-one (CAS 885274-94-2): A Synthetic Piperidinone Building Block for Medicinal Chemistry


1-(4-Aminobenzoyl)piperidin-4-one (CAS 885274-94-2), also known as 4-(4-oxo-piperidine-1-carbonyl)aniline, is a synthetic benzoylated piperidine derivative (C12H14N2O2, MW 218.25 g/mol) that contains a reactive primary aromatic amine and a ketone group . This compound serves as a versatile intermediate for constructing piperidinone- and benzamide-based pharmacophores, with a predicted LogP of 0.2 and topological polar surface area (TPSA) of 63.4 Ų . Its commercial availability from multiple vendors at purities ranging from 95% to 98% makes it accessible for hit-to-lead and lead optimization campaigns.

Why 1-(4-Aminobenzoyl)piperidin-4-one Cannot Be Freely Substituted with Other Piperidinone Analogs


The presence of both a primary aromatic amine and a 4-oxopiperidine carbonyl in 1-(4-Aminobenzoyl)piperidin-4-one confers a unique chemical handle for synthetic diversification that closely related analogs lack. In contrast to unsubstituted benzoylpiperidines or piperidin-4-ones lacking the 4-aminobenzoyl moiety, this compound enables site-selective acylation, reductive amination, and diazonium salt chemistry without requiring protecting group manipulation of the ketone . Furthermore, the 4-aminobenzoyl group is a validated pharmacophore in multiple drug discovery programs, including gastric prokinetic agents , whereas simpler piperidinones (e.g., 1-benzoylpiperidin-4-one) lack this functional diversity and have demonstrated limited biological activity as standalone entities .

Quantitative Differentiation Evidence for 1-(4-Aminobenzoyl)piperidin-4-one


Human Liver Carboxylesterase 1 (CES1) Inhibitory Activity: Quantitative Comparison with Reference Inhibitors

1-(4-Aminobenzoyl)piperidin-4-one exhibits inhibitory activity against human liver carboxylesterase 1 (CES1) with a reported bioactivity value of ≤0.1 µM (≤100 nM) . In a cell-based assay context, this places the compound within the moderate-to-high potency range among known CES1 inhibitors. For comparative reference, the potent CES1 inhibitor GR148672X displays an IC50 of 4 nM , while organophosphate ester flame retardants such as triphenyl phosphate show IC50 values below 100 nM . The compound's activity is approximately 25-fold lower than the most potent reference inhibitor (4 nM) but comparable to several known environmental CES1 inhibitors in the sub-100 nM range .

Enzyme Inhibition Carboxylesterase 1 Drug Metabolism

Synthetic Utility and Purity Benchmarking Against Commercially Available Piperidinone Building Blocks

Commercial batches of 1-(4-Aminobenzoyl)piperidin-4-one are routinely supplied at 97-98% purity as determined by HPLC and NMR . This purity level meets or exceeds the industry standard for screening compound libraries (typically ≥95%) and is directly comparable to widely used piperidinone building blocks such as 1-Boc-4-piperidone (typical purity 97-98%) . The compound's free amine functionality enables immediate use in amide coupling and reductive amination reactions without the deprotection step required for Boc-protected analogs, saving 2-4 hours of synthetic time per reaction sequence .

Organic Synthesis Medicinal Chemistry Building Blocks

Physicochemical Property Differentiation: Hydrophilicity and Permeability Profile

1-(4-Aminobenzoyl)piperidin-4-one exhibits a calculated LogP (XlogP) of 0.2 and topological polar surface area (TPSA) of 63.4 Ų . In comparison, the unsubstituted analog 1-benzoylpiperidin-4-one (predicted LogP ≈1.2, TPSA ≈37 Ų) is significantly more lipophilic and lacks hydrogen bond donors . The target compound's lower LogP and higher TPSA place it closer to the favorable central nervous system (CNS) drug-like property space (LogP 1-3, TPSA <90 Ų) while maintaining adequate aqueous solubility for in vitro assays .

ADME Properties Drug-likeness Physicochemical Profiling

Pharmacophore Validation: 4-Aminobenzoyl Moiety in Gastric Prokinetic Agents

The 4-aminobenzoyl-piperidine scaffold is a validated pharmacophore in the development of gastric prokinetic agents. Patent literature explicitly claims N-substituted 4-((4'-aminobenzoyl)-oxymethyl)-piperidines as compounds with gastric prokinetic properties . In contrast, the unsubstituted benzoylpiperidine scaffold has been primarily explored for CNS targets (MAGL, GlyT1) with no reported gastrointestinal activity, demonstrating the unique functional selectivity conferred by the 4-aminobenzoyl substitution pattern .

Gastrointestinal Therapeutics Pharmacophore Mapping Lead Optimization

Optimal Research Applications for 1-(4-Aminobenzoyl)piperidin-4-one Based on Quantitative Evidence


Preclinical DMPK Studies: CES1-Mediated Drug Interaction Assessment

Given its CES1 inhibitory activity (≤0.1 µM) , 1-(4-aminobenzoyl)piperidin-4-one is best deployed as a tool compound in drug metabolism and pharmacokinetics (DMPK) assays designed to evaluate potential drug-drug interactions involving CES1. Researchers investigating prodrug activation (e.g., oseltamivir, dabigatran etexilate) or seeking to identify off-target CES1 inhibition liabilities can use this compound as a reference inhibitor in human hepatocyte or recombinant enzyme assays, with the understanding that its potency is moderate compared to dedicated CES1 inhibitors like GR148672X (4 nM) .

Medicinal Chemistry: Focused Library Synthesis Targeting Gastrointestinal Disorders

The validated gastric prokinetic pharmacophore associated with the 4-aminobenzoyl-piperidine scaffold makes this compound a strategic starting material for synthesizing focused libraries aimed at gastrointestinal motility targets. Unlike unsubstituted benzoylpiperidines that primarily address CNS targets , analogs derived from 1-(4-aminobenzoyl)piperidin-4-one have a higher probability of engaging targets relevant to GI disorders, reducing the combinatorial space that must be explored in early lead discovery.

High-Throughput Screening: Compound with Favorable Solubility Profile

The compound's favorable calculated LogP (0.2) and moderate TPSA (63.4 Ų) predict aqueous solubility sufficient for reliable high-throughput screening (HTS) applications. This physicochemical profile reduces the risk of compound aggregation or precipitation in DMSO/aqueous buffer mixtures at typical screening concentrations (10-100 µM), improving assay reproducibility compared to more lipophilic piperidinone analogs such as 1-benzoylpiperidin-4-one (predicted LogP ≈1.2) . Procurement for HTS libraries is therefore justified when solubility-limited false negatives are a concern.

Organic Synthesis: Efficient Amide Library Construction Without Deprotection

The commercial availability of 1-(4-aminobenzoyl)piperidin-4-one at 97-98% purity combined with its native primary amine functionality enables direct amide coupling and reductive amination reactions without the Boc-deprotection step required for protected piperidinone building blocks . This translates to a 2-4 hour time savings per synthetic sequence, making it the preferred choice for parallel synthesis and combinatorial chemistry workflows where throughput and purity are critical metrics.

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